molecular formula C44H52N10O11 B3027245 Lyciumin B CAS No. 125756-66-3

Lyciumin B

Cat. No. B3027245
CAS RN: 125756-66-3
M. Wt: 896.9 g/mol
InChI Key: BWRVBFMWWHWLBW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Lyciumin B is a branched cyclic peptide initially isolated from the Chinese wolfberry (Lycium barbarum). It belongs to a class of plant ribosomal peptides. These peptides exhibit protease-inhibiting properties and feature an N-terminal pyroglutamate and a macrocyclic bond between a tryptophan-indole nitrogen and a glycine α-carbon .


Synthesis Analysis

The biosynthesis of Lyciumin B involves a gene-guided approach. Researchers identified a lyciumin precursor gene from L. barbarum, which encodes repetitive lyciumin precursor peptide motifs. Genome mining revealed diverse lyciumin genotypes and chemotypes widespread in flowering plants. Transgenic tobacco plants were successfully engineered to produce both natural and unnatural lyciumins .


Molecular Structure Analysis

Lyciumin B has a branched cyclic structure. It features an N-terminal pyroglutamate and a macrocyclic bond formed between a tryptophan-indole nitrogen and a glycine α-carbon. The precise amino acid sequence and three-dimensional arrangement contribute to its biological activity .


Chemical Reactions Analysis

While specific chemical reactions involving Lyciumin B are not explicitly documented, its biosynthesis likely involves enzymatic modifications during translation. Further studies are needed to elucidate any post-translational modifications or chemical transformations .

Scientific Research Applications

Chemical Compositions and Biosynthesis

Research on Lycium species, such as Lycium ruthenicum (black goji), has identified numerous bioactive compounds, including anthocyanins and polysaccharides. These compounds are known for their antioxidant activities, potential in treating chronic diseases like type 2 diabetes, memory disorders, and cardiovascular diseases, and their use as natural colorants due to their pH-dependent color change properties (Yan et al., 2022).

Therapeutic Applications

Lycium barbarum polysaccharides (LBP) have been extensively studied for their therapeutic effects. They demonstrate potential in anti-fibrotic, antioxidizing, neuroprotective, anticancer, and anti-inflammatory activities. These effects suggest LBP's promise as a therapeutic agent in managing liver disease, hyperlipidemia, diabetes, and possibly as a topical treatment in ocular surface diseases, given its lack of demonstrated toxic effects to corneal epithelial cells (Kwok et al., 2019).

Pharmacology and Clinical Application

The pharmacological efficacy and clinical applications of Lycium barbarum L. have been reviewed, highlighting its hypoglycemic, antibacterial, anti-viral, blood pressure and fat lowering, and anti-inflammatory pharmacological effects. These findings indicate its broad clinical applicability in treating diabetes, functional low heat, toothache, high blood pressure, chronic urticaria, ulcers, and various infectious diseases. Further research is needed to deepen the understanding of its pharmacological efficacy and clinical applications (Zhou Feng-qin, 2012).

Industrial Applications and Food Industry Prospects

The review on the genus Lycium highlights its extensive use as traditional Chinese medicine and functional food. It enumerates 355 chemical constituents, including glycerogalactolipids, phenylpropanoids, coumarins, lignans, flavonoids, amides, alkaloids, anthraquinones, organic acids, terpenoids, sterols, steroids, peptides, and other constituents. This comprehensive study lays a foundation for further research on the Lycium genus, potentially leading to new applications in pharmaceuticals, nutraceuticals, and functional foods (Qian et al., 2017).

properties

IUPAC Name

11-(hydroxymethyl)-2-[[3-(1H-indol-3-yl)-2-[[1-(5-oxopyrrolidine-2-carbonyl)pyrrolidine-2-carbonyl]amino]propanoyl]amino]-3,6,9,12-tetraoxo-5-propan-2-yl-1,4,7,10,13-pentazatricyclo[14.6.1.017,22]tricosa-16(23),17,19,21-tetraene-14-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C44H52N10O11/c1-22(2)36-41(61)46-19-35(57)48-31(21-55)39(59)50-30(44(64)65)17-24-20-54(32-11-6-4-9-26(24)32)37(42(62)51-36)52-38(58)29(16-23-18-45-27-10-5-3-8-25(23)27)49-40(60)33-12-7-15-53(33)43(63)28-13-14-34(56)47-28/h3-6,8-11,18,20,22,28-31,33,36-37,45,55H,7,12-17,19,21H2,1-2H3,(H,46,61)(H,47,56)(H,48,57)(H,49,60)(H,50,59)(H,51,62)(H,52,58)(H,64,65)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWRVBFMWWHWLBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1C(=O)NCC(=O)NC(C(=O)NC(CC2=CN(C(C(=O)N1)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C5CCCN5C(=O)C6CCC(=O)N6)C7=CC=CC=C27)C(=O)O)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C44H52N10O11
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

896.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

125756-66-3
Record name Lyciumin B
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0038673
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Lyciumin B
Reactant of Route 2
Reactant of Route 2
Lyciumin B
Reactant of Route 3
Lyciumin B
Reactant of Route 4
Lyciumin B
Reactant of Route 5
Lyciumin B
Reactant of Route 6
Lyciumin B

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.